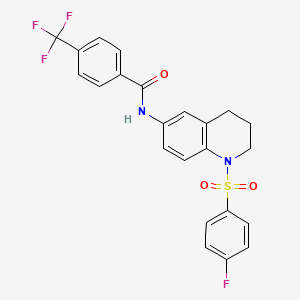

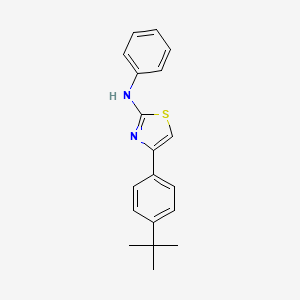

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative with potential biological activity. The presence of both the tetrahydroquinoline and the trifluoromethyl benzamide moieties suggests that this compound could exhibit interesting chemical and pharmacological properties, such as enzyme inhibition or receptor binding.

Synthesis Analysis

The synthesis of fluorinated benzamides can be achieved through various methods, including visible-light induced reactions. For instance, a general visible-light induced direct difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone has been developed, as well as a photoredox-catalyzed trifluoromethylation with trifluoromethyl sulfone . Although the specific synthesis of this compound is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using density functional theory (DFT). For example, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT, and its vibrational frequency and potential energy distribution were calculated and compared with experimental data . Such computational studies are crucial for understanding the reactivity and stability of the molecule, as well as predicting its interaction with biological targets.

Chemical Reactions Analysis

Fluorinated isoquinolines and quinolines can be synthesized via intramolecular substitution reactions, where sulfonamide nitrogens are substituted for vinylic fluorines . This suggests that the tetrahydroquinoline moiety in the compound of interest could be reactive under certain conditions, potentially leading to the formation of new fluorinated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The introduction of fluorine atoms can significantly alter the lipophilicity, reactivity, and binding affinity of these compounds. For instance, the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity, and an increased likelihood of penetrating the blood-brain barrier . Moreover, the comparison of sulfonamides with their isosteric sulfones showed that the sulfones were more lipophilic but less potent, highlighting the importance of the sulfonamide group in maintaining inhibitory potency .

科学的研究の応用

Biological and Pharmacological Screening Research has synthesized bioactive molecules with fluoro substitution and investigated their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This includes compounds with complex structures involving sulphonamido quinazolinyl imidazole, showing a broad range of biological activities (Patel et al., 2009).

Antiarthritic and Analgesic Applications Another study focused on the synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones, evaluating them as antiinflammatory and analgesic agents. The results demonstrated significant potency against phenylbutazone and indomethacin, indicating potential antiarthritic and analgesic applications (Sharpe et al., 1985).

Fluorescent Probing and Imaging A novel fluorescent probe, NC-DTT, was developed for detecting DTT (1, 4-dithiothreitol), demonstrating fast response, satisfactory selectivity, and application in one- and two-photon imaging in HepG2 cells with low cytotoxicity. This highlights its utility in biological, biochemical, and biomedicine fields for DTT detection (Sun et al., 2018).

Anticancer Evaluation The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been conducted, showing potent cytotoxic activity against various human cancer cell lines. The compounds induce apoptosis and arrest the cell cycle at the G1 phase, offering insights into potential cancer treatments (Ravichandiran et al., 2019).

Hypotensive Agents Research on 7-(trifluoromethyl)-4-aminoquinolines has unveiled a novel sympatholytic mechanism acting as hypotensive agents. This includes detailed structure-activity relationships and evaluation for safety, proposing new avenues for hypotensive medication development (Mccall et al., 1986).

特性

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O3S/c24-18-7-10-20(11-8-18)33(31,32)29-13-1-2-16-14-19(9-12-21(16)29)28-22(30)15-3-5-17(6-4-15)23(25,26)27/h3-12,14H,1-2,13H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMBYPPVGLHPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)